Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Overview
Description
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-, also known as MES (2-(N-morpholino)ethanesulfonic acid), is a zwitterionic buffering agent commonly used in biochemical and physiological research. It is a highly water-soluble compound that is stable at a wide range of pH values and temperatures. MES has a variety of applications in scientific research, ranging from protein biochemistry to cell culture and molecular biology.
Mechanism Of Action
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- acts as a buffering agent by maintaining a constant pH in a solution. It has a pKa value of 7.1, which makes it an effective buffer in the physiological pH range. Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- can also stabilize proteins and enzymes by maintaining their optimal pH range, which is critical for their activity and stability.
Biochemical And Physiological Effects
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- has been shown to have minimal effects on cell growth and viability, making it an ideal buffer for cell culture experiments. It has also been shown to have minimal interference with enzymatic activity and protein stability, making it a popular choice for protein biochemistry experiments. Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is also known to have low UV absorbance, which makes it an ideal buffer for optical experiments.
Advantages And Limitations For Lab Experiments
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- has several advantages over other buffering agents, including its high solubility, stability over a wide range of pH values and temperatures, and low toxicity. However, it also has some limitations, such as its tendency to form crystals at high concentrations, which can interfere with some experiments.
Future Directions
There are several potential future directions for research involving Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-. One area of interest is the development of new buffer systems that can be used in conjunction with Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- to improve its buffering capacity and stability. Another area of interest is the use of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- in drug delivery systems, as it has been shown to have good compatibility with a variety of drugs. Additionally, the use of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- in the development of biosensors and other diagnostic tools is an area of active research.
Scientific Research Applications
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is widely used as a buffer in biochemical and physiological research, particularly in protein biochemistry and cell culture. It is commonly used in electrophoresis, chromatography, and protein crystallization experiments. Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is also used as a buffer in molecular biology applications, such as PCR and DNA sequencing.
properties
IUPAC Name |
2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO7S2/c9-7-5-6(1-2-8(7)10)17(11,12)4-3-16-18(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLSIPBBZZFAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063577 | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
CAS RN |
4726-22-1 | |
Record name | 2-Amino-4-[[2-(sulfooxy)ethyl]sulfonyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4726-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-amino-4-((2-(sulfooxy)ethyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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